1-(Pyridin-2-Yl)Propan-2-One
Overview
Description
1-(Pyridin-2-Yl)Propan-2-One is an organic compound with the molecular formula C8H9NO It is a derivative of pyridine and is characterized by the presence of a propanone group attached to the second position of the pyridine ring
Scientific Research Applications
1-(Pyridin-2-Yl)Propan-2-One has a wide range of applications in scientific research:
Mechanism of Action
Target of Action
The compound is often used in organic synthesis reactions as a substrate or reagent
Biochemical Pathways
The compound is primarily used in organic synthesis, and its effects on biochemical pathways would depend on the specific context of its use .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-(Pyridin-2-Yl)Propan-2-One . For instance, it is a combustible compound that should be stored in a cool, well-ventilated place away from fire and high temperatures . Proper protective equipment, such as gloves, protective eyewear, and protective clothing, should be worn when handling this compound .
Biochemical Analysis
Biochemical Properties
1-(Pyridin-2-Yl)Propan-2-One plays a significant role in biochemical reactions due to its reactive nature. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can undergo cross-coupling reactions with terminal alkynes to form 1,3-dipoles and reactive carbenes . These interactions are selective and provide high yields of the desired products. Additionally, this compound has been shown to interact with pyridinium chloride, forming complex mixtures of reaction products .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It has been observed to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been reported to exhibit antimicrobial bioactivity, which suggests its potential to disrupt cellular processes in microorganisms . Additionally, its interaction with metal ions can enhance its anticancer activity in HeLa, HepG2, and Jurkat cells .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It acts as a metal chelator and binds to DNA, leading to DNA cleavage activity in the presence of UV-A light . This compound also generates reactive oxygen species (ROS) that induce apoptosis in cancer cells . Its ability to bind with metal ions such as Fe2+ and Zn2+ further enhances its biological activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that it remains stable under specific storage conditions, such as at temperatures between 10°C and 25°C, and protected from light . Over time, its interaction with cellular components may lead to changes in cellular function, which can be observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as antimicrobial and anticancer activities. At higher doses, it may cause toxic or adverse effects. For instance, its acute toxicity has been classified as category 4 for oral exposure . Therefore, it is essential to determine the optimal dosage to maximize its therapeutic potential while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It undergoes phase I biotransformation, including carbonyl reduction, which is a significant step in its metabolism . This process involves enzymes that reduce the carbonyl group, leading to the formation of metabolites. These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. It has been observed to accumulate predominantly in the cytoplasm when in the presence of metal ions . This localization is essential for its biological activity, as it allows the compound to interact with cellular components effectively.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. It has been shown to accumulate in the cytoplasm, where it can interact with various biomolecules . This localization is influenced by targeting signals and post-translational modifications that direct the compound to specific compartments or organelles within the cell.
Preparation Methods
1-(Pyridin-2-Yl)Propan-2-One can be synthesized through several methods. One common synthetic route involves the acylation of pyridine with acetone in the presence of an acid catalyst such as sulfuric acid or phosphoric acid . The reaction typically proceeds under controlled temperature and pressure conditions to ensure high yield and purity of the product.
In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors, which allow for better control over reaction parameters and scalability .
Chemical Reactions Analysis
1-(Pyridin-2-Yl)Propan-2-One undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into alcohols or other reduced forms.
Substitution: It can participate in substitution reactions, where functional groups on the pyridine ring or the propanone group are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
1-(Pyridin-2-Yl)Propan-2-One can be compared with other similar compounds, such as:
1-(3-Pyridinyl)-2-Propanone: This compound has a similar structure but with the propanone group attached to the third position of the pyridine ring.
2-Acetylpyridine: Another related compound where the acetyl group is directly attached to the pyridine ring.
1-(6-Methylpyridin-2-Yl)Propan-2-One: This compound features a methyl group on the pyridine ring, which can influence its chemical properties and reactivity.
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-pyridin-2-ylpropan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c1-7(10)6-8-4-2-3-5-9-8/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZTXTIBZSSSFDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=CC=CC=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50212277 | |
Record name | 2-Propanone, 1-(2-pyridyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50212277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6302-02-9 | |
Record name | 1-(2-Pyridinyl)-2-propanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6302-02-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Propanone, 1-(2-pyridyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006302029 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6302-02-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42754 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Propanone, 1-(2-pyridyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50212277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(pyridin-2-yl)propan-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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